molecular formula C4H3N5O2 B12811194 2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione CAS No. 39958-44-6

2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione

Cat. No.: B12811194
CAS No.: 39958-44-6
M. Wt: 153.10 g/mol
InChI Key: OBUBYXWLXRSLTH-UHFFFAOYSA-N
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Description

2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione is a heterocyclic compound that features a unique structure combining imidazole and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with glyoxal in the presence of a base, followed by oxidation to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for achieving consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione is unique due to its specific combination of imidazole and triazole rings, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

39958-44-6

Molecular Formula

C4H3N5O2

Molecular Weight

153.10 g/mol

IUPAC Name

2-amino-4H-imidazo[1,2-b][1,2,4]triazole-5,6-dione

InChI

InChI=1S/C4H3N5O2/c5-3-7-4-6-1(10)2(11)9(4)8-3/h(H3,5,6,7,8,10)

InChI Key

OBUBYXWLXRSLTH-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(=O)N2C(=NC(=N2)N)N1

Origin of Product

United States

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